molecular formula C9H10BFO5 B12523713 4-Borono-3-ethoxy-5-fluorobenzoic acid

4-Borono-3-ethoxy-5-fluorobenzoic acid

Cat. No.: B12523713
M. Wt: 227.98 g/mol
InChI Key: FKACDFOMKMLODP-UHFFFAOYSA-N
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Description

4-Borono-3-ethoxy-5-fluorobenzoic acid is a multifunctional aromatic building block designed for advanced synthetic chemistry applications, particularly in pharmaceutical and materials science research. Its structure incorporates three key functional groups: a boronic acid, a carboxylic acid, and a fluorine atom, which together enable its use in cross-coupling reactions and the development of more complex molecules. The boronic acid group is notably utilized in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds that is central to creating biaryl structures found in many active pharmaceutical ingredients (APIs) and organic materials . The presence of the fluorine atom can significantly influence the electronic properties and metabolic stability of resultant molecules, while the carboxylic acid provides a handle for further derivatization into amides or esters . The ethoxy substituent adds steric and electronic modulation, fine-tuning the reactivity of the compound. This combination of features makes this compound a valuable reagent for medicinal chemists seeking to create novel compound libraries or for researchers developing new synthetic methodologies and functional materials. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10BFO5

Molecular Weight

227.98 g/mol

IUPAC Name

4-borono-3-ethoxy-5-fluorobenzoic acid

InChI

InChI=1S/C9H10BFO5/c1-2-16-7-4-5(9(12)13)3-6(11)8(7)10(14)15/h3-4,14-15H,2H2,1H3,(H,12,13)

InChI Key

FKACDFOMKMLODP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1F)C(=O)O)OCC)(O)O

Origin of Product

United States

Synthetic Methodologies for 4 Borono 3 Ethoxy 5 Fluorobenzoic Acid

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 4-borono-3-ethoxy-5-fluorobenzoic acid identifies 3-ethoxy-5-fluorobenzoic acid as the most critical precursor. The core strategy is to utilize the existing functional groups on this precursor—the carboxylic acid and the ethoxy group—to direct the introduction of the boron moiety to the C4 position. This is typically achieved via a Directed ortho-Metalation (DoM) reaction.

The synthesis of the key starting material, 3-ethoxy-5-fluorobenzoic acid, can be envisioned through a multi-step sequence starting from more common reagents. A plausible route begins with a commercially available fluorophenol, which undergoes carboxylation followed by etherification. For instance, a process analogous to the Kolbe-Schmitt reaction could be employed, where a fluorophenoxide is carboxylated using carbon dioxide under pressure. The resulting hydroxybenzoic acid derivative is then etherified using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base to yield the desired 3-ethoxy-5-fluorobenzoic acid.

A typical synthesis for a halogenated benzoic acid intermediate involves a Friedel-Crafts acylation of a suitable aromatic precursor, followed by bromination and oxidation. For example, the synthesis of 3-bromo-4-fluorobenzoic acid can be achieved by reacting fluorobenzene (B45895) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. google.com The resulting acetophenone (B1666503) is then brominated, and the acetyl group is subsequently oxidized to a carboxylic acid using a strong oxidizing agent, such as a hypochlorite (B82951) solution, to yield the final halogenated benzoic acid. google.com This general methodology can be adapted to produce various halogenated precursors required for different synthetic routes.

Reaction Step (Analogous Synthesis) Reagents Catalyst Temperature Outcome
AcylationFluorobenzene, Acetyl chlorideAluminum chloride0–100 °C4-Fluoroacetophenone
BrominationBromineNone specified50–150 °C3-Bromo-4-fluoroacetophenone
OxidationHypochlorite solutionNone specified0–100 °C3-Bromo-4-fluorobenzoic acid google.com

Direct Boronation Strategies

The most efficient and modern approach to synthesizing this compound from its precursor, 3-ethoxy-5-fluorobenzoic acid, is through a direct boronation strategy. This method leverages the principles of Directed ortho-Metalation (DoM). wikipedia.org

The DoM strategy involves the use of a strong organolithium base to deprotonate a position ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In the case of 3-ethoxy-5-fluorobenzoic acid, both the ethoxy group and the deprotonated carboxylate group can act as DMGs. The lithium base coordinates with the heteroatom (oxygen) of the DMG, leading to a highly regioselective deprotonation of the adjacent C-H bond. The resulting aryllithium intermediate is then quenched with a boron-containing electrophile.

In this synthetic step, two key reagents are critical:

Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base. Its primary role is to selectively remove a proton from the aromatic ring. In the case of 3-ethoxy-5-fluorobenzoic acid, LDA will first react with the acidic proton of the carboxylic acid to form a lithium carboxylate. This carboxylate group then acts as a potent DMG, directing the second equivalent of base (or a stronger organolithium like s-BuLi) to deprotonate the C4 position, which is ortho to the carboxylate and also ortho to the ethoxy group, forming a stabilized aryllithium intermediate. organic-chemistry.org

Triisopropyl Borate (B1201080) (B(OiPr)₃): This compound serves as the boron electrophile. The highly nucleophilic carbon of the aryllithium intermediate attacks the electron-deficient boron atom of the triisopropyl borate. This forms a boronate ester intermediate. Upon aqueous acidic workup, the isopropoxy groups are hydrolyzed, yielding the final boronic acid functional group (-B(OH)₂).

The success of the lithiation-boronation reaction is highly dependent on carefully controlled reaction conditions to prevent side reactions and ensure high yields.

Temperature: The reaction must be conducted at very low temperatures, typically -78 °C. This is crucial to maintain the stability of the highly reactive aryllithium intermediate and to prevent undesired side reactions, such as decomposition or reaction with the solvent. organic-chemistry.org

Solvent: Anhydrous, polar aprotic solvents are required. Tetrahydrofuran (THF) is the most common choice as it can solvate the lithium species effectively while remaining unreactive under the reaction conditions. The presence of a chelating agent like tetramethylethylenediamine (TMEDA) can further enhance the reactivity of the organolithium base and improve the regioselectivity of the metalation. organic-chemistry.org

The optimized procedure involves the slow addition of the organolithium base to a solution of the benzoic acid precursor in THF at -78 °C, followed by stirring to ensure complete formation of the aryllithium species. Subsequently, triisopropyl borate is added at the same low temperature, and the reaction is allowed to slowly warm to room temperature before being quenched with an acid.

Parameter Condition Purpose
BaseLithium Diisopropylamide (LDA) or s-BuLiDeprotonation to form aryllithium intermediate organic-chemistry.org
Boron SourceTriisopropyl BorateElectrophile to install the boronate ester
SolventAnhydrous Tetrahydrofuran (THF)Inert reaction medium, solvates intermediates
AdditiveTetramethylethylenediamine (TMEDA)Enhances base reactivity and selectivity organic-chemistry.org
Temperature-78 °CStabilizes the aryllithium intermediate organic-chemistry.org
WorkupAqueous Acid (e.g., HCl)Hydrolyzes the boronate ester to a boronic acid

Palladium-Catalyzed Boronylation of Aryl Halides

A prevalent and highly effective method for the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation reaction. This reaction typically involves the cross-coupling of an aryl halide or triflate with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a suitable starting material would be a 4-halo-3-ethoxy-5-fluorobenzoic acid derivative. The choice of the halogen (iodide, bromide, or chloride) can influence the reaction conditions, with iodides generally being the most reactive.

A general representation of this synthetic approach is as follows:

Reaction Scheme for Palladium-Catalyzed Borylation

Key Components and Their Roles:

Aryl Halide: The substrate that provides the aromatic scaffold. In this case, it would be a derivative of 3-ethoxy-5-fluorobenzoic acid halogenated at the 4-position.

Boron Reagent: Bis(pinacolato)diboron (B₂pin₂) is a commonly used and stable source of boron.

Palladium Catalyst: A complex of palladium, often with a phosphine (B1218219) ligand, that facilitates the catalytic cycle. Examples include Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and Pd(OAc)₂ (Palladium(II) acetate) with a suitable phosphine ligand.

Base: A crucial component for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction's efficiency. nih.gov Common bases include potassium acetate (B1210297) (KOAc), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄). Research has shown that using lipophilic bases can sometimes improve reaction conditions. nih.gov

Solvent: Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene (B28343) are frequently employed.

Illustrative Reaction Conditions:

Interactive Data Table: General Parameters for Palladium-Catalyzed Borylation

ParameterTypical Reagents/ConditionsRole in the Reaction
Aryl Halide 4-Iodo- or 4-bromo-3-ethoxy-5-fluorobenzoic acid derivativeAromatic scaffold provider
Boron Source Bis(pinacolato)diboron (B₂pin₂)Provides the boronyl group
Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/phosphine ligandFacilitates C-B bond formation
Base KOAc, K₂CO₃, K₃PO₄Activates the boron reagent
Solvent 1,4-Dioxane, DMF, TolueneReaction medium
Temperature 80-120 °CProvides energy for the reaction

Microwave-Assisted Synthetic Protocols for Boron-Containing Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. rsc.org This technology has been successfully applied to a variety of reactions, including the synthesis of boron-containing compounds. mdpi.comnih.govnih.gov

The application of microwave irradiation to the palladium-catalyzed borylation of aryl halides can significantly reduce reaction times, often from hours to minutes. rsc.org The rapid and uniform heating provided by microwaves can enhance the efficiency of the catalytic cycle. For instance, a study on the synthesis of boron-containing depsipeptides utilized microwave-assisted conditions to facilitate a Passerini three-component reaction. mdpi.com In this research, increasing the reaction temperature from room temperature to 45°C with microwave irradiation gave a higher yield (68%) compared to conventional heating in an oil bath (56%). mdpi.com

Another example demonstrated the microwave-assisted synthesis of bridgehead bicyclo[4.4.0]boron heterocycles, where reactions were completed in 1 to 1.5 hours at elevated temperatures, avoiding prolonged heating times. nih.gov The synthesis of ethynylaryl boronates has also been improved by using microwave irradiation, which enhanced reaction yields and shortened reaction times for the Sonogashira reaction. mdpi.com

While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided results, the principles from analogous syntheses suggest its feasibility. A hypothetical microwave-assisted protocol would involve charging a microwave reactor vessel with the aryl halide, B₂pin₂, palladium catalyst, and base in a suitable solvent and subjecting the mixture to microwave irradiation at a controlled temperature and time.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Borylation

FeatureConventional HeatingMicrowave Irradiation
Heating Method Oil bath, heating mantleDielectric heating
Heating Profile Gradual, surface-to-bulkRapid, uniform
Reaction Time HoursMinutes to hours rsc.orgmdpi.comnih.gov
Yields Often lower to moderateOften moderate to high rsc.orgmdpi.com
Side Reactions Can be more prevalentOften reduced

One-Pot Multicomponent Reactions Incorporating Boron-Containing Carboxylic Acids

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product, incorporating most of the atoms from the starting materials. chemrxiv.org These reactions are atom-economical and can rapidly generate molecular diversity. Boronic acids and their derivatives are valuable components in various MCRs. nih.gov

Several types of MCRs have been developed that can incorporate boronic acids. The Petasis reaction, for example, is a well-known MCR that involves the reaction of an amine, an aldehyde, and a boronic acid to form α-amino acids or their derivatives. nih.gov Recent advancements have led to the development of photoredox-catalyzed four-component reactions that utilize boronic acid derivatives as alkylating agents for the synthesis of complex secondary amines. chemrxiv.orgresearchgate.net

Furthermore, one-pot, three-component green synthesis approaches have been developed for creating complex boron heterocycles under microwave irradiation. nih.govresearchgate.net In one such study, anthranilic acids, salicylaldehydes, and arylboronic acids were reacted in an environmentally friendly solvent system to produce bicyclo[4.4.0]boron heterocycles in excellent yields. nih.govresearchgate.net

While a specific one-pot MCR for the direct synthesis of this compound is not described, the existing literature on MCRs involving boronic acids suggests the potential for developing such a process. For instance, a hypothetical MCR could involve a suitably functionalized precursor that, upon reaction with other components, would lead to the formation of the target molecule in a single step. The development of such a protocol would represent a significant advancement in the efficient synthesis of this and related compounds.

Interactive Data Table: Examples of Multicomponent Reactions Involving Boronic Acids

Reaction Name/TypeComponentsProduct TypeReference
Petasis ReactionAmine, Aldehyde, Boronic Acidα-Amino acids/derivatives nih.gov
Passerini Three-Component ReactionIsocyanide, Carboxylic Acid, Aldehyde/Ketone (can involve boronic acid-containing starting materials)α-Acyloxyamides mdpi.com
Photoredox-Catalyzed Four-Component ReactionStyrene derivative, Amine, Aldehyde, Boronic acid derivativeComplex secondary amines chemrxiv.orgresearchgate.net
Three-Component Synthesis of Boron HeterocyclesAnthranilic acid, Salicylaldehyde, Arylboronic acidBicyclo[4.4.0]boron heterocycles nih.govresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 Borono 3 Ethoxy 5 Fluorobenzoic Acid

Reactivity of the Boronic Acid Moiety

The B(OH)₂ group is a versatile functional handle, most renowned for its role in palladium-catalyzed carbon-carbon bond formation. Its reactivity is rooted in the electron-deficient nature of the boron atom.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst and a base. wikipedia.org This reaction is a primary application for 4-Borono-3-ethoxy-5-fluorobenzoic acid, allowing for the synthesis of complex biaryl structures.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence involving three fundamental steps centered on the palladium catalyst. wikipedia.orgresearchgate.net

Oxidative Addition : The cycle begins with a palladium(0) complex, which reacts with an organic halide (R'-X). The palladium atom inserts itself into the carbon-halogen bond, breaking it and forming two new bonds with the palladium center. This process oxidizes the catalyst from Pd(0) to a Pd(II) species. researchgate.net

Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium catalyst. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, CsF). The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex, such as a tetrahedral boronate [R-B(OH)₃]⁻. wikipedia.orgnih.gov This activated boronate then exchanges its organic group (the 3-ethoxy-5-fluoro-4-carboxyphenyl moiety) with the halide on the Pd(II) center, regenerating the base and forming a new diorganopalladium(II) intermediate. nih.gov

Reductive Elimination : In the final step, the two organic groups attached to the palladium(II) center couple to form the new C-C bond of the final biaryl product. This process reduces the palladium from Pd(II) back to its original Pd(0) state, allowing it to re-enter the catalytic cycle. researchgate.net

Table 1: The Suzuki-Miyaura Catalytic Cycle

StepCatalyst StateDescription
Oxidative Addition Pd(0) → Pd(II)The active Pd(0) catalyst reacts with an aryl or vinyl halide (R'-X) to form a Pd(II) intermediate. wikipedia.orgresearchgate.net
Transmetalation Pd(II) → Pd(II)The organic group from the base-activated boronic acid is transferred to the Pd(II) center, displacing the halide. researchgate.netnih.gov
Reductive Elimination Pd(II) → Pd(0)The two organic fragments on the Pd(II) center are coupled, forming the final product and regenerating the Pd(0) catalyst. researchgate.net

A significant advantage of the Suzuki-Miyaura coupling is its remarkably broad substrate scope and tolerance for a wide array of functional groups. orgsyn.org This makes it particularly suitable for complex molecules like this compound. The reaction is compatible with the existing ethoxy, fluoro, and carboxylic acid functionalities on the aromatic ring. The carboxylic acid group generally does not interfere with the coupling, especially with the use of appropriate bases like potassium carbonate.

The reaction partners for this compound are typically aryl or heteroaryl halides and triflates. The reactivity of the halide partner generally follows the order: I > Br > OTf >> Cl. However, modern advancements in ligand design have enabled efficient coupling even with less reactive aryl chlorides. wikipedia.org

Table 2: Representative Substrate Scope for Coupling with this compound

Coupling Partner ClassExampleTolerated Functional Groups
Aryl Bromides 4-BromoacetophenoneKetones, Esters
Aryl Iodides 1-Iodo-4-nitrobenzeneNitro groups, Nitriles
Aryl Chlorides 4-ChlorobenzonitrileNitriles, Ethers
Heteroaryl Halides 2-BromopyridineNitrogen heterocycles
Aryl Triflates Phenyl triflateWide range of functionalities

Boronic acids exhibit a dual chemical nature. The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, making it electron-deficient and a Lewis acid. wikipedia.org A Lewis acid is defined as a chemical species that can accept a pair of electrons. youtube.comnih.gov This electrophilic character allows the boron atom to readily interact with Lewis bases, such as the hydroxide (B78521) ions provided by the base in a Suzuki coupling. sigmaaldrich.com

Conversely, during the transmetalation step of the catalytic cycle, the carbon-boron bond cleaves, and the aryl group (in this case, the 3-ethoxy-5-fluoro-4-carboxyphenyl fragment) is transferred to the palladium center. In this context, the organic moiety acts as a nucleophile—a reactant that provides a pair of electrons to form a new covalent bond. nih.gov Therefore, while the boron center is electrophilic, the organic substituent it carries is delivered as a nucleophilic species.

The ability of boronic acids to form boronate complexes is central to their reactivity. In aqueous or basic media, boronic acids exist in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.gov The formation of this tetrahedral boronate is crucial for the transmetalation step in Suzuki couplings, as the increased electron density on the boron center facilitates the transfer of the organic group to the palladium catalyst. wikipedia.org

Furthermore, boronic acids can react reversibly with diols (compounds with two alcohol groups) to form cyclic boronic esters, also known as dioxaborolanes (5-membered rings) or dioxaborinanes (6-membered rings). wikipedia.org This reaction is often used for the protection of diols or for the purification of boronic acids. wikipedia.org The formation of these esters can also be a key feature in boronic acid-based sensors for carbohydrates. wikipedia.org

Suzuki-Miyaura Cross-Coupling Reactions

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group on the aromatic ring of this compound provides a secondary site for chemical modification, largely independent of the boronic acid's reactivity. This functionality can undergo reactions typical of aromatic carboxylic acids.

Standard protocols can be used to convert the carboxylic acid into other functional groups. For instance, it can be transformed into an ester via Fischer-Speier esterification with an alcohol under acidic conditions. wikipedia.org It can also be converted into an amide by reacting with an amine. luxembourg-bio.com This amide bond formation often requires the use of a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or COMU, to first activate the carboxylic acid by converting the hydroxyl group into a better leaving group. luxembourg-bio.comnumberanalytics.com

Intriguingly, arylboronic acids themselves have been developed as catalysts for the direct dehydrative condensation of carboxylic acids and amines. rsc.orgrsc.orgrsc.org This presents a scenario where the molecule could potentially catalyze its own or another molecule's amidation under certain conditions, highlighting a dual catalytic and reagent role. The Lewis acidity of the boronic acid is believed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. rsc.orgrsc.org

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions, which are fundamental transformations in organic synthesis.

Esterification:

Standard acid-catalyzed esterification procedures, such as the Fischer-Speier method using an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid), can be employed to convert the carboxylic acid to its corresponding ester. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Alternatively, milder, non-acidic methods can be utilized, which are often advantageous when dealing with sensitive substrates. One such method involves the use of N-bromosuccinimide (NBS) as a catalyst. nih.gov This metal-free approach allows for the direct esterification of aryl carboxylic acids under neat conditions at moderate temperatures (e.g., 70°C). nih.gov The reaction is tolerant of both air and moisture, simplifying the synthetic procedure. nih.gov Mechanistically, it is proposed that NBS activates the carboxylic acid, facilitating the nucleophilic attack of the alcohol.

Another common method for esterification under mild conditions is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for substrates that are sensitive to acidic conditions.

Amidation:

The formation of amides from this compound can be achieved through various methods, often requiring the activation of the carboxylic acid. Direct condensation with an amine is typically challenging and may require high temperatures or the use of catalysts.

Boron-based catalysts, such as boronic acids and their derivatives, have emerged as effective promoters for the direct amidation of carboxylic acids. chemrxiv.org These catalysts can facilitate the dehydration process, which is a key step in amide bond formation. chemrxiv.org For instance, 2-chlorophenylboronic acid has been shown to be an effective catalyst for the amidation of benzoic acid with benzylamine. chemrxiv.org The reaction likely proceeds through the formation of a reactive acylborate intermediate.

Another approach involves the use of coupling reagents to activate the carboxylic acid. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (HOSu) can be used to form an active ester in situ, which then readily reacts with an amine to form the corresponding amide. researchgate.net This method is widely used in peptide synthesis and is generally high-yielding and tolerant of a wide range of functional groups. researchgate.net

The following table summarizes common reagents for esterification and amidation of carboxyphenylboronic acids:

ReactionReagent/CatalystConditionsReference
EsterificationN-bromosuccinimide (NBS)Neat, 70°C nih.gov
Amidation2-Chlorophenylboronic acidHeat chemrxiv.org
AmidationEDC/HOSuRoom Temperature researchgate.net

Decarboxylative Reactions

The carboxylic acid group of this compound can be removed through decarboxylation, a reaction that can be initiated under various conditions, including thermal, oxidative, or photoredox catalysis.

Radical decarboxylation has proven to be a versatile method for the conversion of benzoic acids to aryl radicals, which can then be trapped by various reagents. nih.gov One common method involves the use of an oxidant system like silver(I)/potassium persulfate (Ag(I)/K₂S₂O₈). libretexts.org This system facilitates the oxidative decarboxylation to generate an aryl radical.

More recently, visible light-mediated photoredox catalysis has emerged as a milder alternative for the decarboxylation of aryl carboxylic acids. ic.ac.uk This method often utilizes a photocatalyst that, upon excitation with light, can engage in a single-electron transfer with the carboxylate to initiate decarboxylation. ic.ac.uk These reactions can often be performed at or near room temperature and tolerate a wide range of functional groups. ic.ac.uk It has been shown that both electron-rich and electron-deficient aryl carboxylic acids can undergo decarboxylation under these conditions. ic.ac.uk

The decarboxylation of benzoic acids can also be achieved under thermal conditions, although this often requires high temperatures. nist.gov The presence of activating groups on the aromatic ring can significantly influence the rate of thermal decarboxylation. nist.gov

Influence of the Ethoxy and Fluoro Substituents on Aromatic Reactivity

The ethoxy and fluoro substituents at the 3- and 5-positions of the benzene (B151609) ring have a profound impact on the reactivity of the aromatic system, primarily through their electronic effects.

Electronic Effects on Ring Activation/Deactivation

The electronic nature of a substituent determines whether it activates or deactivates the aromatic ring towards electrophilic attack. This is a result of the interplay between inductive and resonance effects.

Ethoxy Group (-OEt): The ethoxy group is an activating group. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. However, this is outweighed by its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

Fluoro Group (-F): The fluoro group is a deactivating group. It exhibits a strong electron-withdrawing inductive effect (-I) due to fluorine's high electronegativity. While it also possesses a resonance effect (+R) from its lone pairs, the inductive effect is dominant for halogens. Therefore, the net effect is a withdrawal of electron density from the ring, making it less reactive towards electrophiles.

Regioselectivity in Electrophilic Aromatic Substitution (if applicable)

The directing influence of the existing substituents determines the position of attack for an incoming electrophile.

Ethoxy Group (-OEt): As a strong activating group with a +R effect, the ethoxy group is an ortho, para-director. It directs incoming electrophiles to the positions ortho and para to itself.

Fluoro Group (-F): Halogens, despite being deactivating, are also ortho, para-directors due to their +R effect, which stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions.

Carboxylic Acid Group (-COOH) and Boronic Acid Group (-B(OH)₂): Both the carboxylic acid and boronic acid groups are deactivating and are meta-directors. They withdraw electron density from the ring, and the meta position is the least deactivated.

In this compound, the positions on the ring are C2, C6 relative to the carboxylic acid. The ethoxy group is at C3 and the fluoro group is at C5. The boronic acid is at C4. The directing effects of these groups will collectively influence the regioselectivity of any potential electrophilic aromatic substitution reactions. The strong ortho, para-directing influence of the ethoxy group would likely direct an incoming electrophile to the C2 and C6 positions. However, the steric hindrance from the adjacent carboxylic acid and boronic acid groups, as well as the deactivating nature of the fluoro, carboxylic acid, and boronic acid groups, would make such a reaction challenging.

Stability and Transformations under Various Reaction Conditions

The stability of this compound is an important consideration in its handling and use in chemical reactions. Arylboronic acids are known to undergo certain transformations under specific conditions.

One of the most common decomposition pathways for arylboronic acids is protodeboronation , the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This reaction can be catalyzed by both acid and base and is influenced by temperature and the solvent system. The stability of the C-B bond is dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can sometimes enhance the rate of protodeboronation.

The boronic acid functional group can also undergo anhydride formation (trimerization to form a boroxine) upon heating or under dehydrating conditions. This process is often reversible in the presence of water.

The stability of the boronic acid moiety can be enhanced by converting it to a boronic ester , such as a pinacol (B44631) ester. These esters are generally more stable towards protodeboronation and are often used in cross-coupling reactions to improve yields and reproducibility.

Under typical Suzuki-Miyaura cross-coupling conditions, which involve a palladium catalyst and a base, this compound would be expected to be reactive. The base is necessary to form the boronate species, which is the active nucleophile in the catalytic cycle. However, prolonged reaction times or high temperatures in the presence of water and base can lead to competing protodeboronation, reducing the yield of the desired cross-coupled product. The choice of base, solvent, and temperature is therefore critical to ensure the stability of the boronic acid and the success of the coupling reaction.

Derivatization Strategies and Analogue Synthesis

Synthesis of Complex Architectures via Suzuki-Miyaura Coupling

The boronic acid functionality is a cornerstone of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are prevalent motifs in many biologically active compounds and functional materials.

The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple the boronic acid with an organic halide or triflate. In the case of 4-borono-3-ethoxy-5-fluorobenzoic acid, this reaction enables the direct linkage of the substituted phenyl ring to another aryl or heteroaryl group, leading to the formation of complex biaryl and heterobiaryl systems. The reaction is known for its mild conditions and high tolerance of various functional groups, making it a highly versatile and widely adopted synthetic tool. orgsyn.orggoogle.com The general scheme for this transformation involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

A variety of palladium catalysts and ligands can be employed to optimize the reaction conditions for specific substrates, including those that are electronically demanding or sterically hindered. commonorganicchemistry.com The choice of base, solvent, and temperature also plays a crucial role in the efficiency and selectivity of the coupling reaction. google.com

Reactant 1Reactant 2CatalystBaseProduct Type
This compoundAryl Halide (e.g., Bromobenzene)Palladium Catalyst (e.g., Pd(PPh₃)₄)Base (e.g., K₂CO₃)Biaryl
This compoundHeteroaryl Halide (e.g., 2-Bromopyridine)Palladium Catalyst (e.g., Pd(dppf)Cl₂)Base (e.g., Cs₂CO₃)Heterobiaryl

This table represents a general schematic for the Suzuki-Miyaura coupling reaction and not specific experimental data for the named compound.

Beyond the synthesis of simple biaryls, the Suzuki-Miyaura coupling can be employed in intramolecular reactions to construct polycyclic aromatic hydrocarbons (PAHs). By designing substrates that contain both the boronic acid and a halide on the same molecule, a palladium-catalyzed intramolecular cyclization can be induced, leading to the formation of fused ring systems. This strategy is a powerful method for accessing complex, rigid scaffolds that are of interest in materials science and as core structures in medicinal chemistry.

Functionalization of the Carboxylic Acid Group

The carboxylic acid group of this compound is another key site for derivatization, allowing for the introduction of a wide range of functionalities through reactions such as esterification, amidation, and conversion to hydrazides.

Standard organic chemistry transformations can be readily applied to the carboxylic acid moiety. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amides can be synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

The synthesis of hydrazides is typically accomplished by reacting the corresponding ester with hydrazine (B178648) hydrate. mdpi.com These hydrazide derivatives serve as important intermediates for the synthesis of other heterocyclic systems.

Starting MaterialReagent(s)Product Type
This compoundAlcohol, Acid CatalystEster
This compoundAmine, Coupling AgentAmide
Ester of this compoundHydrazine HydrateHydrazide

This table illustrates general synthetic transformations and does not represent specific experimental data for the named compound.

Hydrazides derived from this compound can be further elaborated into various five-membered heterocyclic rings, most notably 1,3,4-oxadiazoles. The cyclization of acylhydrazides can be achieved through various methods, often involving dehydration or oxidative cyclization. orgsyn.org For instance, reacting a hydrazide with a carboxylic acid derivative (such as an acid chloride or anhydride) followed by cyclodehydration can yield a 2,5-disubstituted 1,3,4-oxadiazole. orgsyn.org

Modification of the Ethoxy Group (e.g., Ether Cleavage, Transetherification)

The ethoxy group on the aromatic ring provides a third handle for modification, primarily through ether cleavage reactions. Strong acids such as hydrogen iodide (HI) or Lewis acids like boron tribromide (BBr₃) are commonly used to cleave aryl ethers, yielding the corresponding phenol (B47542). google.com The reaction with BBr₃ is particularly effective for the demethylation or de-ethylation of aryl ethers under relatively mild conditions. orgsyn.org

The resulting phenol can then be subjected to further functionalization, such as re-alkylation with a different alkyl halide to achieve a transetherification, thereby introducing new alkoxy groups onto the scaffold. This modification can significantly alter the steric and electronic properties of the molecule.

Regioselective Halogenation and Further Derivatization

The introduction of a halogen atom onto the aromatic ring of this compound can be achieved with regioselectivity, guided by the directing effects of the existing substituents. The ethoxy group (-OEt) is an ortho-, para-directing activator, while the fluorine atom (-F) is an ortho-, para-directing deactivator. The carboxylic acid (-COOH) and boronic acid [-B(OH)2] groups are meta-directing deactivators. The interplay of these electronic effects determines the position of electrophilic aromatic substitution, such as halogenation.

Given the substitution pattern, the most likely position for halogenation is ortho to the activating ethoxy group and meta to the deactivating carboxylic acid and boronic acid groups. This would lead to the introduction of a halogen at the C2 or C6 position. However, steric hindrance from the adjacent substituents may influence the regiochemical outcome.

Table 1: Potential Regioselective Halogenation Products

ReagentPotential ProductPosition of Halogenation
N-Bromosuccinimide (NBS)2-Bromo-4-borono-3-ethoxy-5-fluorobenzoic acidC2
N-Chlorosuccinimide (NCS)2-Chloro-4-borono-3-ethoxy-5-fluorobenzoic acidC2
N-Iodosuccinimide (NIS)2-Iodo-4-borono-3-ethoxy-5-fluorobenzoic acidC2

Further derivatization of the halogenated products can be readily accomplished. The newly introduced halogen can serve as a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The boronic acid moiety itself is a versatile functional group for Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide range of aryl or vinyl substituents. Additionally, the carboxylic acid can be converted to esters, amides, or other derivatives through standard organic transformations.

Stereochemical Aspects in Derivative Synthesis

The synthesis of chiral derivatives from the achiral this compound necessitates the introduction of a stereocenter. This can be achieved through various asymmetric synthetic methodologies.

One common approach involves the enantioselective addition of nucleophiles to a prochiral carbonyl group derived from the carboxylic acid moiety. For instance, the reduction of a ketone derivative using a chiral reducing agent can yield a chiral secondary alcohol. Similarly, the addition of organometallic reagents to an aldehyde or ketone can generate chiral tertiary alcohols. The use of chiral catalysts or auxiliaries is crucial for controlling the stereochemical outcome of these reactions.

Another strategy involves the stereoselective transformation of the boronic acid group. For example, asymmetric homologation reactions can be employed to create a new chiral center adjacent to the boron atom. While less common, such methods offer a direct route to chiral organoboron compounds.

The synthesis of chiral derivatives often requires careful planning and execution to achieve high levels of enantioselectivity. The choice of chiral catalyst, reaction conditions, and substrate can all significantly impact the stereochemical purity of the final product.

Role in Catalysis and Advanced Reaction Development

Boron-Based Lewis Acid Catalysis

There is no specific information available on the use of 4-borono-3-ethoxy-5-fluorobenzoic acid as a boron-based Lewis acid catalyst.

Activation of Substrates via Lewis Acidity of the Boron Center

No research has been found that demonstrates the activation of substrates using this compound through the Lewis acidity of its boron center.

Photoredox Catalysis Applications in Fluorination

There are no documented instances of this compound being utilized in photoredox catalysis for fluorination reactions.

Transition Metal-Mediated Transformations (beyond Suzuki coupling)

While boronic acids are staples in Suzuki-Miyaura cross-coupling reactions, there is no available research detailing the use of this compound in other transition metal-mediated transformations.

Development of Novel Organometallic Reagents and Catalysts

The synthesis of this compound has been described as a step in the preparation of pharmaceutical ingredients. googleapis.comgoogleapis.com However, there is no evidence of its use as a precursor for the development of novel organometallic reagents or catalysts.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

No published studies detailing the DFT-optimized geometry or electronic structure for 4-Borono-3-ethoxy-5-fluorobenzoic acid were found. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to calculate the molecule's lowest energy conformation, bond lengths, bond angles, and dihedral angles.

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound are not available. This analysis is crucial for understanding the compound's chemical reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.

Mechanistic Probing via Computational Methods

There is no available research on the computational analysis of transition states for reactions involving this compound. This type of study is essential for elucidating reaction mechanisms and calculating activation energies for processes like its formation (boronation) or its participation in cross-coupling reactions (transmetalation).

A detailed conformational analysis and the corresponding potential energy landscapes for this compound have not been reported. This analysis would identify stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes.

Intermolecular Interactions and Supramolecular Assembly

While boronic acids are known to form extensive hydrogen-bonding networks leading to supramolecular structures, no specific computational or crystallographic studies have been published that describe the intermolecular interactions and packing of this compound in the solid state.

Analysis of Hydrogen Bonding Networks

Computational studies on analogous fluoro-substituted phenylboronic acids suggest that this compound would likely exhibit robust hydrogen bonding networks, primarily driven by the boronic acid and carboxylic acid functionalities. The most prominent and energetically favorable of these interactions is the formation of a cyclic, centrosymmetric dimer via intermolecular O-H···O hydrogen bonds between the boronic acid groups of two separate molecules. bohrium.commdpi.comresearchgate.net This creates a characteristic R2(8) ring motif, a common and stable synthon in the crystal structures of phenylboronic acids. bohrium.com

In addition to the boronic acid dimerization, the carboxylic acid group introduces further possibilities for hydrogen bonding. It can form its own dimeric synthons with other carboxylic acid groups or participate in hydrogen bonds with the boronic acid or ethoxy groups of neighboring molecules. The presence of the ethoxy group, with its oxygen atom, provides an additional hydrogen bond acceptor site, potentially leading to more complex, three-dimensional hydrogen-bonded frameworks.

Investigation of Halogen Bonding and Fluorine-Fluorine Interactions

The fluorine substituent in this compound introduces the possibility of halogen bonding and other fluorine-involved interactions. Halogen bonding, where a halogen atom acts as an electrophilic species, is less likely to be a dominant directional force for fluorine compared to heavier halogens like chlorine, bromine, and iodine. stackexchange.combrainly.in However, the high electronegativity of fluorine makes it a potent hydrogen bond acceptor.

Weak intermolecular C-H···F hydrogen bonds are anticipated to play a crucial role in the higher-order supramolecular organization of the crystal lattice. bohrium.commdpi.com These interactions, along with C-H···O interactions involving the ethoxy and carboxylic acid groups, would serve to link the primary hydrogen-bonded dimer units into larger assemblies, such as layers or chains. mdpi.com

Role of Weak Interactions in Crystal Packing

These weak interactions include:

van der Waals forces: These non-specific attractive and repulsive forces between all atoms are fundamental to achieving efficient space-filling in the crystal. nih.gov

π-π stacking: The aromatic phenyl ring can interact with adjacent rings through π-π stacking interactions, further stabilizing the crystal structure. The substitution pattern on the ring will influence the geometry and strength of these interactions.

C-H···π interactions: Hydrogen atoms from the ethoxy group or the aromatic ring can interact with the electron-rich π-system of neighboring molecules. bohrium.com

The interplay of these diverse and relatively weak forces is critical in determining the final crystal packing, and by extension, the material's physical properties. researchgate.netrsc.org The tight packing achieved through these interactions can be thought of as mimicking a crowded intracellular environment, a concept of interest in medicinal chemistry. researchgate.net

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling, often employing quantum chemical calculations and established principles like the Hammett equation, can provide valuable insights into the chemical reactivity and selectivity of this compound. nih.govacs.org The substituents on the benzoic acid ring significantly modulate its electronic properties and, consequently, its reactivity.

The fluorine atom, being highly electronegative, acts as an electron-withdrawing group primarily through an inductive effect (-I). stackexchange.combrainly.in The ethoxy group, conversely, can act as an electron-donating group through resonance (+M) by donating a lone pair of electrons from the oxygen into the aromatic π-system, while also exerting a weaker electron-withdrawing inductive effect (-I). The boronic acid and carboxylic acid groups are both strongly electron-withdrawing.

This combination of substituents influences several key aspects of reactivity:

Acidity: The presence of multiple electron-withdrawing groups (fluorine, boronic acid, carboxylic acid) is expected to increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. nih.govlibretexts.org Theoretical calculations of pKa values based on the substituent effects can quantify this.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring could make it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.

Reactivity of the Boronic Acid Group: The electronic environment will also affect the reactivity of the boronic acid moiety, for instance, in Suzuki-Miyaura cross-coupling reactions.

Computational models such as Density Functional Theory (DFT) can be used to calculate molecular properties that correlate with reactivity. nih.govresearchgate.net These properties are detailed in the table below.

Calculated Property Relevance to Reactivity and Selectivity
Molecular Electrostatic Potential (MEP) Map Visualizes the electron density distribution, identifying electrophilic (electron-poor, blue) and nucleophilic (electron-rich, red) sites. This helps predict where the molecule is likely to be attacked by electrophiles or nucleophiles.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the molecule's ability to donate or accept electrons. The energy gap between them relates to chemical reactivity and stability.
Calculated Atomic Charges (e.g., Mulliken, NBO) Provides a quantitative measure of the partial charge on each atom, helping to identify reactive sites.
Fukui Functions These functions can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov

By analyzing these computational outputs, a detailed picture of the likely chemical behavior of this compound can be constructed, guiding its potential applications in synthesis and materials science.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific atomic nuclei.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-borono-3-ethoxy-5-fluorobenzoic acid, ¹H NMR data has been reported in a patent document. googleapis.com The spectrum, recorded in DMSO-d₆, shows distinct signals corresponding to the aromatic protons and the ethoxy group. The reported chemical shifts (δ) and coupling constants (J) are summarized in the table below. The structure of the compound was further confirmed by Heteronuclear Multiple Bond Correlation (HMBC), a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. googleapis.com

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic CH7.21s
Aromatic CH7.14d7.8
-OCH₂CH₃4.03q7.0
-OCH₂CH₃1.28t6.8
-B(OH)₂8.40s

s = singlet, d = doublet, t = triplet, q = quartet

¹³C NMR: Carbon-13 NMR spectroscopy would be utilized to identify all unique carbon environments in the molecule. The spectrum would be expected to show distinct signals for the carboxylic acid carbon, the aromatic carbons (with their chemical shifts influenced by the fluorine, ethoxy, and boronic acid substituents), and the two carbons of the ethoxy group. Due to the coupling with fluorine, the signals for the fluorinated aromatic carbons would likely appear as doublets. At present, specific experimental ¹³C NMR data for this compound is not publicly available.

Carbon Assignment Predicted Chemical Shift (δ) in ppm
C=OData not available
Aromatic C-BData not available
Aromatic C-OData not available
Aromatic C-FData not available
Aromatic C-HData not available
-OCH₂CH₃Data not available
-OCH₂CH₃Data not available

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing organofluorine compounds. A ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom. No experimental ¹⁹F NMR data for this compound has been published.

¹¹B NMR: Boron-11 NMR spectroscopy is specifically used to probe the environment of the boron atom. For this compound, the ¹¹B NMR spectrum would be expected to show a single, broad signal characteristic of a boronic acid group, confirming the presence and oxidation state of the boron atom. Specific experimental ¹¹B NMR data for this compound is not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques would be expected to show absorption bands corresponding to the O-H stretch of the carboxylic acid and boronic acid groups, the C=O stretch of the carboxylic acid, C-O stretches of the ethoxy and acid groups, C-F stretch, and various aromatic C-H and C=C vibrations. While no specific experimental IR or Raman spectra for this compound are publicly available, the expected vibrational frequencies for its key functional groups are well-established.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1680-1710
Boronic AcidO-H stretch~3600
Boronic AcidB-O stretch1330-1390
Aromatic RingC=C stretch1450-1600
EtherC-O stretch1000-1300
FluoroaromaticC-F stretch1100-1400

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. The exact molecular weight of this compound can be calculated to be approximately 228.05 g/mol . In a mass spectrum, a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to this mass would be expected. Fragmentation of the parent ion would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and ethylene (B1197577) (C₂H₄) from the ethoxy group. While specific experimental mass spectrometry data for this compound is not available, a table of potential fragments can be predicted based on its structure.

Fragment Ion Proposed Structure m/z
[M-H₂O]⁺C₉H₇BFO₄210.04
[M-C₂H₄]⁺C₇H₅BFO₅200.02
[M-CO₂]⁺C₈H₉BFO₃184.06
[M-OC₂H₅]⁺C₇H₄BFO₄183.02

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis, if suitable crystals can be grown, would provide an unambiguous determination of the molecular structure of this compound in the solid state. This technique would reveal the precise bond lengths and angles of the entire molecule, including the geometry around the boron atom and the conformation of the ethoxy group relative to the aromatic ring. Furthermore, it would elucidate the crystal packing, showing how individual molecules interact with each other through hydrogen bonding (e.g., between the carboxylic acid and boronic acid groups) and other intermolecular forces. To date, no single-crystal X-ray diffraction data for this compound has been reported in the literature.

Crystallographic Parameter Value
Crystal SystemData not available
Space GroupData not available
Unit Cell DimensionsData not available
Bond Lengths (Å)Data not available
Bond Angles (°)Data not available
Torsion Angles (°)Data not available

Powder X-ray Diffraction for Polymorphism and Purity

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the bulk crystalline properties of a solid sample. It can be used to identify the crystalline phase of the material and to assess its purity, as different crystalline forms (polymorphs) or the presence of crystalline impurities would result in a distinct diffraction pattern. The PXRD pattern serves as a fingerprint for a specific crystalline solid. No powder X-ray diffraction data for this compound is currently available in the public domain.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools for the separation and analysis of this compound from reaction mixtures and for the assessment of its purity.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions that produce or consume this compound. While specific Rf values for this compound are not widely reported in the literature, general principles for the TLC analysis of aryl boronic acids are applicable. Aryl boronic acids are known to be polar compounds and may exhibit strong adsorption to standard silica (B1680970) gel plates, sometimes resulting in an Rf value near zero. In such cases, the use of a more polar mobile phase or modified stationary phases, such as silica gel impregnated with boric acid, can facilitate better separation and more informative results. For instance, in the analysis of related aryl boronic acid derivatives, mobile phases like hexane/ethyl acetate (B1210297) are commonly employed. googleapis.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. Patent literature detailing the synthesis of more complex molecules using this boronic acid as a starting material provides specific HPLC and Ultra-Performance Liquid Chromatography (UPLC) methods. These methods are crucial for ensuring the quality of the intermediates in a synthetic sequence. Two exemplary sets of conditions are presented below. googleapis.com

HPLC System 1 Parameters

Parameter Value
Column Xterra 2.1 x 20 mm, 3.5 µm IS or SunFire
Mobile Phase A: 0.1% TFA in MeCN and B: 0.1% TFA in Water
Flow Rate 1.5 mL/min
Injection Volume 5 µL
Column Temperature 50°C

UPLC System 2 Parameters

Parameter Value
Injection Volume 2 µL
Flow Rate 1.25 mL/min
Wavelength 220 nm
Oven Temperature 50°C

These tables showcase the typical parameters used for the analysis of this compound, highlighting the use of reversed-phase columns and acidic mobile phases to achieve good peak shape and resolution.

Gas Chromatography (GC)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, with the chemical formula C₉H₁₀BFO₅, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not provided in the reviewed literature, the theoretical values serve as a benchmark for verifying the purity and identity of a sample. In studies of related organoboron compounds, elemental analysis is routinely used to confirm that the experimentally determined percentages of carbon, hydrogen, and other elements are in close agreement with the calculated values.

Theoretical Elemental Composition of this compound (C₉H₁₀BFO₅)

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.011 9 108.099 47.86%
Hydrogen H 1.008 10 10.080 4.46%
Boron B 10.81 1 10.810 4.79%
Fluorine F 18.998 1 18.998 8.41%
Oxygen O 15.999 5 79.995 35.41%

| Total | | | | 225.982 | 100.00% |

Emerging Research Avenues and Future Directions

Development of Novel Boron-Containing Reagents

The boronic acid group is a cornerstone of modern organic synthesis, primarily known for its role in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds. nih.gov Organoboron compounds, including boronic acids, are valued as versatile building blocks and synthetic intermediates due to their stability, generally low toxicity, and compatibility with numerous reaction conditions. nih.govresearchgate.net

The compound 4-Borono-3-ethoxy-5-fluorobenzoic acid can serve as a foundational scaffold for creating a new generation of sophisticated reagents. The carboxylic acid and the substituted phenyl ring can be modified to introduce additional functionalities, leading to highly specialized molecules for targeted applications. For instance, the carboxylic acid can be converted into esters, amides, or other derivatives, while the boronic acid group remains available for subsequent cross-coupling reactions. This strategy allows for the late-stage introduction of molecular complexity, a highly desirable feature in drug discovery and chemical biology.

Furthermore, boronic acids can act as "productive tags" in phase-switch synthesis, a strategy designed to simplify purification processes and reduce waste, aligning with green chemistry principles. This approach avoids the need for traditional chromatographic purification by using the boronic acid's ability to switch between organic and aqueous phases.

Integration into Polymeric and Materials Science Research

The incorporation of boronic acids into polymers is a rapidly growing field, leading to "smart" materials that respond to specific chemical stimuli. acs.org Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically important molecules like glucose and other saccharides. acs.orgjapsonline.com This interaction is the basis for creating glucose-responsive hydrogels, which have significant potential in biomedical applications such as self-regulating insulin (B600854) delivery systems. japsonline.com

The structure of this compound makes it an excellent candidate for incorporation into advanced polymers.

The carboxylic acid group can serve as a point of attachment to a polymer backbone.

The boronic acid moiety provides a diol-responsive element.

The ethoxy and fluoro substituents can be used to fine-tune the material's bulk properties, such as hydrophobicity, thermal stability, and the pKa of the boronic acid, which is crucial for ensuring responsiveness at physiological pH. japsonline.com

The resulting functional polymers could be designed for applications ranging from targeted drug delivery, where the material releases its payload in the presence of specific sugars often found on cancer cell surfaces, to advanced sensors and self-healing materials. researchgate.netacs.orgacs.org

Potential ApplicationRelevant Functional Group(s)Mechanism of Action
Glucose-Responsive HydrogelsBoronic Acid, Carboxylic AcidReversible ester formation with glucose diols, causing swelling or shrinking of the polymer matrix.
Targeted Drug DeliveryBoronic AcidBinding to sialic acid residues overexpressed on some cancer cell surfaces. researchgate.netacs.org
Self-Healing MaterialsBoronic AcidFormation of dynamic and reversible boronic ester cross-links within a polymer network.
Advanced SensorsBoronic Acid, Fluoro GroupChanges in fluorescence or other optical properties upon binding to diols.

Exploration in Radiochemistry for Diagnostic Imaging Probe Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with short-lived positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). acs.org The development of novel PET probes is critical for advancing molecular imaging in oncology and neuroscience. Arylboronic acids have emerged as highly valuable precursors for the synthesis of ¹⁸F-labeled arenes. acs.org Copper-mediated radiofluorination of boronic acids is a particularly promising method because it tolerates a wide range of functional groups and can be performed under mild conditions. acs.orgnih.gov

The structure of this compound is well-suited for the development of ¹⁸F-labeled PET probes. The boronic acid group can be directly replaced with ¹⁸F via established copper-mediated methods to produce the corresponding ¹⁸F-labeled analogue. The presence of the carboxylic acid provides a handle for conjugation to biomolecules, such as peptides or antibodies, that can target specific biological sites like tumors. For example, phenylboronic acid (PBA) moieties are known to target sialic acid, which is often overexpressed on cancer cells, making this a promising strategy for tumor-specific imaging. acs.orgnih.gov The inherent fluorine atom (¹⁹F) on the ring can be used for analytical characterization of the non-radioactive standard compound.

Feature of CompoundRelevance to RadiochemistryResearch Finding
Arylboronic Acid GroupPrecursor for ¹⁸F-labelingCopper-mediated methods allow for the high-yield nucleophilic fluorination of arylboronic acids with K¹⁸F. acs.org
Carboxylic Acid GroupConjugation site for biomoleculesCan be modified to link the probe to targeting vectors like peptides or antibodies for specific delivery. acs.org
Fluoro and Ethoxy GroupsModulation of propertiesCan influence the pharmacokinetic properties (e.g., lipophilicity, metabolic stability) of the final radiotracer.

Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, energy consumption, and the use of hazardous materials. The synthesis of functionalized arylboronic acids is an area where green chemistry principles can be effectively applied. Traditional methods often involve multiple steps and the use of expensive or hazardous reagents. nih.govgoogle.com

Future research will likely focus on developing more sustainable pathways to this compound and its derivatives. This includes:

Multicomponent Reactions: These reactions combine three or more starting materials in a single step, which improves atom economy and reduces the need for intermediate purification. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol (B145695) is a key goal. researchgate.net Pd-catalyzed borylation reactions have been successfully performed in water using micellar conditions. organic-chemistry.org

Catalytic C-H Borylation: Direct borylation of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials like aryl halides. nih.gov

Furthermore, boronic acids themselves are considered "green" compounds in the context of drug design because they are ultimately degraded in the body to boric acid, a naturally occurring and readily eliminated substance. nih.gov

Computational Design of New Reactions and Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. informaticsjournals.co.in These methods can be used to explore reaction mechanisms, calculate the properties of molecules, and design new catalysts and reactions in silico, saving significant time and resources in the laboratory.

For this compound, computational studies can provide deep insights into several key areas:

Reaction Mechanisms: Elucidating the precise mechanistic pathways of reactions involving this compound, such as its participation in catalyzed cross-couplings or its role in activating other molecules. researchgate.net

Structure-Reactivity Relationships: Understanding how the electron-donating ethoxy group and the electron-withdrawing fluoro and carboxylic acid groups influence the reactivity of the boronic acid. acs.org This is critical for predicting its binding affinity with diols in materials science applications or its efficiency in catalytic cycles.

Catalyst Design: Designing novel catalysts specifically tailored to enhance the reactivity or selectivity of reactions involving this substrate. Computational screening can identify promising catalyst structures before they are synthesized.

Molecular Docking: Simulating the interaction of the molecule with biological targets, such as enzymes or cell surface receptors, to predict its potential as a therapeutic or diagnostic agent. informaticsjournals.co.in

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.